molecular formula C18H22ClNO3 B1392695 Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride CAS No. 17841-66-6

Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride

Cat. No.: B1392695
CAS No.: 17841-66-6
M. Wt: 335.8 g/mol
InChI Key: NHMSGKIMMXUKSH-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride: is an organic compound that features a benzoate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride typically involves the reaction of 4-methoxybenzylamine with ethyl 4-formylbenzoate under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • May serve as a precursor for the synthesis of polymers or other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

    Ethyl 4-aminobenzoate: Shares the benzoate ester functional group but lacks the methoxybenzylamino moiety.

    Ethyl 4-{[(4-hydroxybenzyl)amino]-methyl}benzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness:

  • The presence of the methoxybenzylamino group in Ethyl 4-{[(4-methoxybenzyl)amino]-methyl}benzoate hydrochloride imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

ethyl 4-[[(4-methoxyphenyl)methylamino]methyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3.ClH/c1-3-22-18(20)16-8-4-14(5-9-16)12-19-13-15-6-10-17(21-2)11-7-15;/h4-11,19H,3,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMSGKIMMXUKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17841-66-6
Record name Benzoic acid, 4-[[[(4-methoxyphenyl)methyl]amino]methyl]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17841-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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